molecular formula C13H18O2 B13326089 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13326089
M. Wt: 206.28 g/mol
InChI Key: URKQTCLZQCNYJK-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a complex organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol This compound features a unique spiro structure, which includes a cyclohexene ring and a hexane ring connected through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring.

    Spiro Formation: The spiro carbon is introduced through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane-1-carboxylic acid: Similar in structure but lacks the cyclohexene ring.

    Cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a spiro structure.

    Cyclohex-1-en-1-ylcarboxylic acid: Similar but does not have the spiro connection.

Uniqueness

5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15)

InChI Key

URKQTCLZQCNYJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O

Origin of Product

United States

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